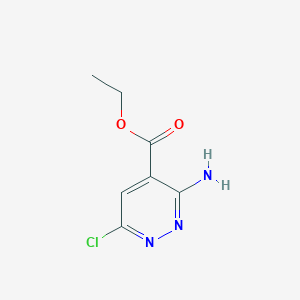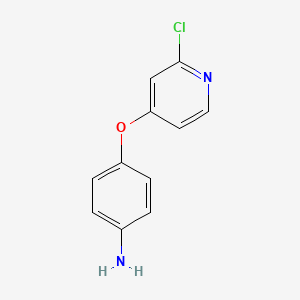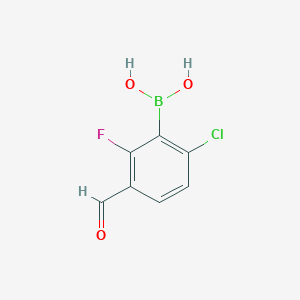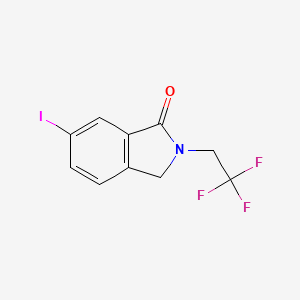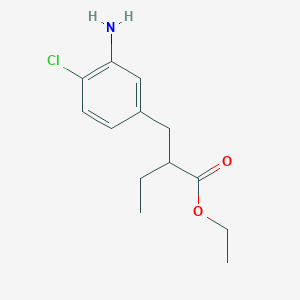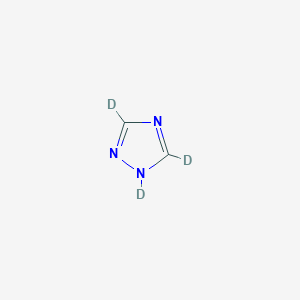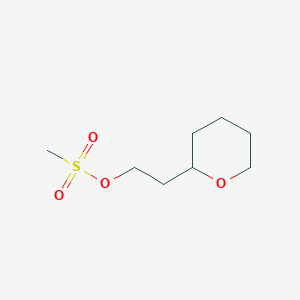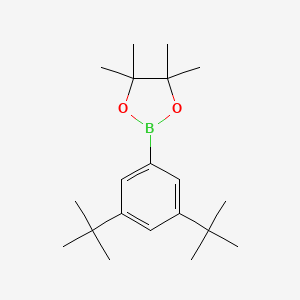
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
“2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C20H33BO2 . It’s related to 3,5-Di-tert-butylphenol, which is a compound with the molecular formula C14H22O .
Synthesis Analysis
The synthesis of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” has been reported in the literature. For instance, a compound was synthesized by the reaction of meso-(3,5-di-tert-butylphenyl)-dipyrromethane, trimethylsilylpropynal, and phenylpropargyl aldehyde .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the crystal structure of a compound with a similar structure was found to display a highly unsymmetric molecular entity involving three different substituents on the meso-positions .Chemical Reactions Analysis
The chemical reactions involving compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” have been studied. For instance, the synthesis of arylacetylenes has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” can be found in databases like PubChem .Wissenschaftliche Forschungsanwendungen
Deeply Colored Polymers
Researchers Welterlich, Charov, and Tieke (2012) described the synthesis of polymers containing isoDPP units in the main chain, using a related dioxaborolane compound. These polymers are deeply colored and soluble in common organic solvents, indicating potential applications in material science and organic electronics (Welterlich, Charov, & Tieke, 2012).
Nanoparticle Brightness and Emission
Fischer, Baier, and Mecking (2013) utilized a related dioxaborolane in the synthesis of nanoparticles. These particles exhibited high fluorescence emission, suggesting applications in imaging and sensing technologies (Fischer, Baier, & Mecking, 2013).
Synthesis of Boronic Esters and Inhibitory Activity
Spencer et al. (2002) synthesized derivatives of dioxaborolane with inhibitory activity against serine proteases, highlighting its potential in biochemical and medicinal applications (Spencer et al., 2002).
Boron-Containing Stilbenes for Neurodegenerative Diseases
Das et al. (2015) synthesized boron-containing stilbene derivatives using a dioxaborolane compound. These materials are being investigated for applications in LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties of Organoboron Compounds
Tanigawa, Kuriyama, Inagi, and Fuchigami (2016) studied the electrochemical properties of sulfur-containing organoboron compounds derived from dioxaborolane. This research provides insights into the electrochemical behavior of these compounds, relevant for materials science and electrochemistry (Tanigawa, Kuriyama, Inagi, & Fuchigami, 2016).
Continuous Flow Synthesis
Fandrick et al. (2012) developed a continuous-flow process for synthesizing a dioxaborolane derivative, highlighting the compound's utility in industrial-scale organic synthesis (Fandrick et al., 2012).
Optical Properties of Silicon-Containing Molecules
Naka et al. (2013) investigated the synthesis and optical properties of an H-shaped silicon-containing molecule using a dioxaborolane derivative, suggesting potential applications in optoelectronics (Naka et al., 2013).
Safety And Hazards
Zukünftige Richtungen
The future directions in the study of compounds related to “2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” could involve further investigation into their synthesis, properties, and potential applications. For example, a recent study reported the synthesis of an acyl pyrazole derivative using an oxidative functionalization reaction .
Eigenschaften
IUPAC Name |
2-(3,5-ditert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO2/c1-17(2,3)14-11-15(18(4,5)6)13-16(12-14)21-22-19(7,8)20(9,10)23-21/h11-13H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIKOKWYQGKXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
1071924-13-4 | |
| Record name | 2-(3,5-Di-tert-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B1456950.png)
![tert-butyl 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1456951.png)
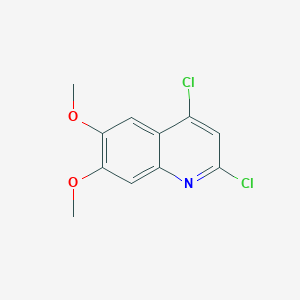
![(1R,3R,6S)-7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B1456954.png)
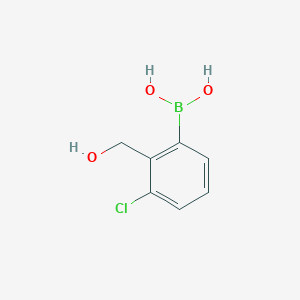
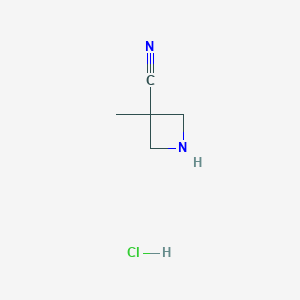
![1-(3-Chloro-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl)-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B1456961.png)
